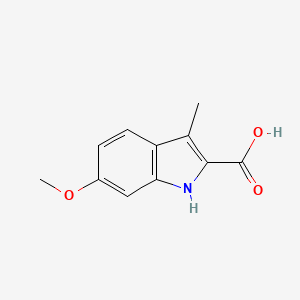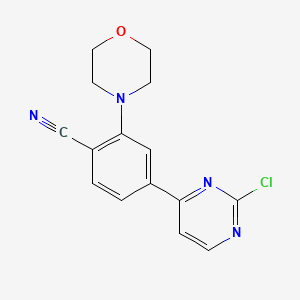
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride
Vue d'ensemble
Description
4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is a chemical compound with the molecular weight of 229.75 . It is also known by its IUPAC name, 3-(isopentyloxy)-4-methylaniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.75 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Hydroxylation and Metabolic Studies
Aniline derivatives undergo various metabolic transformations, including hydroxylation by microsomal hydroxylases, which is a fundamental process in drug metabolism and detoxification. For instance, the study of hydroxylation of alkyl and halogen substituted anilines highlights the metabolic pathways of similar compounds in hepatic systems (Daly et al., 1968). This research could provide a framework for understanding how 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride might be metabolized in biological systems.
Photocage Applications
Aniline derivatives are also explored for their potential as photocages, which are molecules that release a biologically active compound upon exposure to light. The study on hydroxymethylaniline photocages for carboxylic acids and alcohols demonstrates the utility of aniline derivatives in developing light-responsive materials (Škalamera et al., 2017). This suggests potential research directions for utilizing this compound in developing novel photocage systems for controlled release applications.
Catalytic Oxidation Processes
Fe3O4 magnetic nanoparticles have been utilized as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of aniline derivatives in environmental remediation and pollution control. The efficient removal of pollutants like phenol and aniline from aqueous solutions using these catalysts points to the possible involvement of this compound in similar catalytic processes (Zhang et al., 2009).
Propriétés
IUPAC Name |
4-methyl-3-(3-methylbutoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWZSOQVMJMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)



